molecular formula C16H13Cl3O B158255 6-t-Butyl-1,3,8-trichlorodibenzofuran CAS No. 125652-12-2

6-t-Butyl-1,3,8-trichlorodibenzofuran

Cat. No. B158255
M. Wt: 327.6 g/mol
InChI Key: NEMXOMXYPDWFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-t-Butyl-1,3,8-trichlorodibenzofuran, also known as tBPCDF, is a synthetic chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs). It is a highly toxic chemical that has been identified as a persistent organic pollutant (POP) by the Stockholm Convention. The chemical structure of tBPCDF consists of three chlorine atoms and a butyl group attached to a dibenzofuran ring system.

Mechanism Of Action

The toxic effects of 6-t-Butyl-1,3,8-trichlorodibenzofuran are primarily mediated through its interaction with the AhR pathway. Upon binding to the AhR, 6-t-Butyl-1,3,8-trichlorodibenzofuran activates a series of downstream signaling pathways that lead to the induction of genes involved in xenobiotic metabolism, inflammation, and cell proliferation. This can lead to the formation of DNA adducts and oxidative stress, which can ultimately result in cell death and tissue damage.

Biochemical And Physiological Effects

Exposure to 6-t-Butyl-1,3,8-trichlorodibenzofuran can cause a range of biochemical and physiological effects in animals and humans. Studies have shown that 6-t-Butyl-1,3,8-trichlorodibenzofuran can induce oxidative stress, alter lipid metabolism, and disrupt hormonal signaling pathways. It can also cause liver damage, immune system suppression, and developmental abnormalities in exposed organisms.

Advantages And Limitations For Lab Experiments

TBPCDF is a useful tool for studying the mechanisms of AhR activation and its downstream effects. It can be used to investigate the role of AhR in various physiological processes, including xenobiotic metabolism, inflammation, and cell proliferation. However, the high toxicity of 6-t-Butyl-1,3,8-trichlorodibenzofuran limits its use in in vivo experiments, and alternative methods such as in vitro cell culture models may be necessary.

Future Directions

There are several areas of future research that could further our understanding of the toxicological properties of 6-t-Butyl-1,3,8-trichlorodibenzofuran. These include investigating the long-term effects of exposure to 6-t-Butyl-1,3,8-trichlorodibenzofuran on human health, developing alternative methods for studying AhR activation, and identifying potential therapeutic targets for mitigating the toxic effects of 6-t-Butyl-1,3,8-trichlorodibenzofuran. Additionally, further research is needed to understand the environmental fate and transport of 6-t-Butyl-1,3,8-trichlorodibenzofuran and other PCDFs, and to develop effective strategies for their remediation and management.
Conclusion
In conclusion, 6-t-Butyl-1,3,8-trichlorodibenzofuran is a highly toxic chemical that has been extensively studied for its toxicological properties and environmental impact. It is a potent AhR agonist that can induce a range of biochemical and physiological effects in exposed organisms. While 6-t-Butyl-1,3,8-trichlorodibenzofuran has proven useful for studying the mechanisms of AhR activation, its high toxicity limits its use in in vivo experiments. Future research is needed to further our understanding of the toxicological properties of 6-t-Butyl-1,3,8-trichlorodibenzofuran and to develop effective strategies for its remediation and management.

Synthesis Methods

The synthesis of 6-t-Butyl-1,3,8-trichlorodibenzofuran involves the reaction of 2,6-di-tert-butylphenol with trichloroacetyl chloride in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts reaction with phosgene to form the final product. The synthesis of 6-t-Butyl-1,3,8-trichlorodibenzofuran is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

TBPCDF has been extensively studied for its toxicological properties and environmental impact. It is a potent aryl hydrocarbon receptor (AhR) agonist that can induce a variety of toxic effects in animals and humans. Research has shown that 6-t-Butyl-1,3,8-trichlorodibenzofuran can cause liver damage, immune system suppression, and developmental abnormalities in exposed organisms. It has also been identified as a potential carcinogen and mutagen.

properties

CAS RN

125652-12-2

Product Name

6-t-Butyl-1,3,8-trichlorodibenzofuran

Molecular Formula

C16H13Cl3O

Molecular Weight

327.6 g/mol

IUPAC Name

6-tert-butyl-1,3,8-trichlorodibenzofuran

InChI

InChI=1S/C16H13Cl3O/c1-16(2,3)11-5-8(17)4-10-14-12(19)6-9(18)7-13(14)20-15(10)11/h4-7H,1-3H3

InChI Key

NEMXOMXYPDWFFE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl

Other CAS RN

125652-12-2

synonyms

6-t-butyl-1,3,8-triCDF
6-t-butyl-1,3,8-trichlorodibenzofuran

Origin of Product

United States

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